2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine
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Description
Melting Point: 332-335°C
PhIP-D3 is a deuterated internal standard for PhIP.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine are the Estrogen receptor alpha and the Nuclear receptor coactivator 2 . These receptors play a crucial role in various biological processes, including cell growth and differentiation.
Biochemical Pathways
The compound affects various biochemical pathways. It has been found to induce changes in the JAK/STAT and MAPK pathways, which are related to inflammation, diabetes, and cancer .
Result of Action
The molecular and cellular effects of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine’s action are complex and multifaceted. It has been found to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine. For instance, the formation of this compound increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked .
Properties
IUPAC Name |
6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVKZNNCIHJZLS-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670097 |
Source
|
Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-13-1 |
Source
|
Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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